- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,

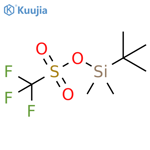

Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

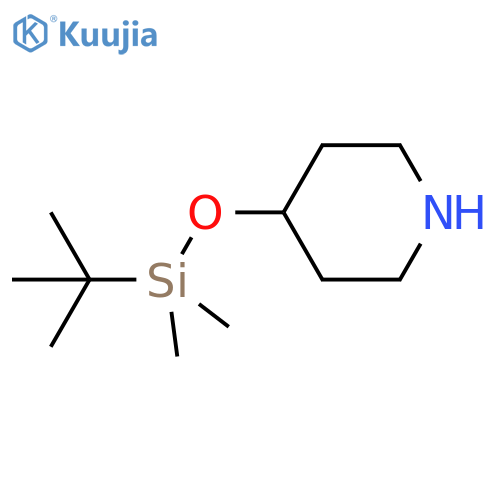

97231-91-9 structure

اسم المنتج:4-(tert-Butyldimethylsilyloxy)piperidine

كاس عدد:97231-91-9

وسط:C11H25NOSi

ميغاواط:215.407804250717

MDL:MFCD11847779

CID:751127

PubChem ID:11481328

4-(tert-Butyldimethylsilyloxy)piperidine الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

- 4-(t-butyldimethylsilyloxy)piperidine

- 4-(tert-butyldimethylsilyloxy)piperidine

- tert-butyl-dimethyl-piperidin-4-yloxysilane

- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)

- 4-(tert-Butyldimethylsilyloxy)piperidine

-

- MDL: MFCD11847779

- نواة داخلي: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3

- مفتاح Inchi: GCPNPVFWMHBPNS-UHFFFAOYSA-N

- ابتسامات: O([Si](C(C)(C)C)(C)C)C1CCNCC1

حساب السمة

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 2

- عدد الذرات الثقيلة: 14

- تدوير ملزمة العد: 3

4-(tert-Butyldimethylsilyloxy)piperidine الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| abcr | AB402757-250mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€477.40 | 2025-02-13 | |

| abcr | AB402757-250 mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€470.60 | 2023-04-25 | |

| abcr | AB402757-1g |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 1g |

€1110.80 | 2025-02-13 | |

| Enamine | EN300-250683-10g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 10g |

$2224.0 | 2023-09-15 | |

| A2B Chem LLC | AI65425-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 98% | 1g |

$423.00 | 2024-07-18 | |

| Enamine | EN300-250683-1g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 1g |

$626.0 | 2023-09-15 | |

| Aaron | AR00IKM5-500mg |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 500mg |

$696.00 | 2024-07-18 | |

| Aaron | AR00IKM5-5g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 5g |

$2170.00 | 2024-07-18 | |

| Ambeed | A986449-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 95% | 1g |

$650.0 | 2024-04-16 | |

| Aaron | AR00IKM5-10g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 10g |

$3083.00 | 2024-07-18 |

4-(tert-Butyldimethylsilyloxy)piperidine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

المراجع

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt

المراجع

- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

المراجع

- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt

المراجع

- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt

المراجع

- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt

المراجع

- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C

المراجع

- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt

المراجع

- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt

المراجع

- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

المراجع

- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

المراجع

- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

المراجع

- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C

المراجع

- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

المراجع

- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt

المراجع

- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

المراجع

- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt

المراجع

- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester

- Piperidin-4-ol

- tert-butyl(chloro)dimethylsilane

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-

- t-Butyldimethylsilyl Trifluoromethanesulfonate

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

4-(tert-Butyldimethylsilyloxy)piperidine الوثائق ذات الصلة

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) منتجات ذات صلة

- 1261765-15-4(2-(2,3-Difluorophenyl)-6-fluoropyridine-3-methanol)

- 19278-85-4(2-chloro-1-(2,4,5-trimethoxyphenyl)ethan-1-one)

- 2172112-24-0(5-bromo-2-(1-hydroxybut-3-yn-2-yl)aminopyrimidine-4-carboxylic acid)

- 848907-11-9(2-(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide)

- 1052546-27-6(4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole Hydrochloride)

- 661487-18-9(tert-butyl 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate)

- 922123-33-9(N-{5-(2H-1,3-benzodioxol-5-yl)methyl-1,3,4-oxadiazol-2-yl}-2-phenylacetamide)

- 1788771-35-6(1-(3-chloro-4-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine)

- 1261911-17-4(4-(4-tert-butylphenyl)-2-methylphenol)

- 1211578-62-9(2-Cyanopyridine-3-acetic acid)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:97231-91-9)4-(tert-Butyldimethylsilyloxy)piperidine

نقاء:99%

كمية:1g

الأسعار ($):585.0